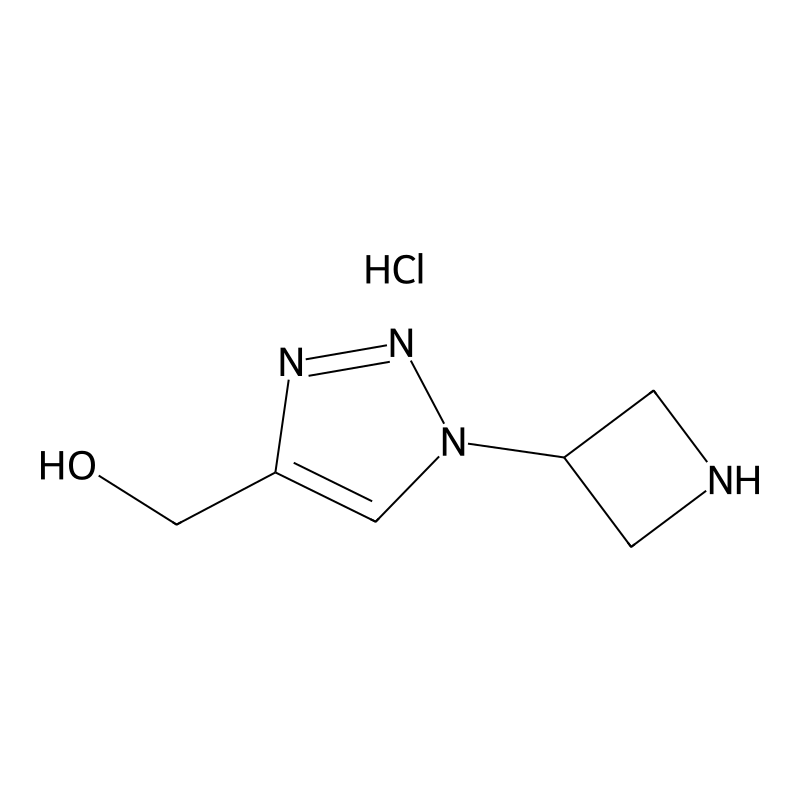

(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

The molecule contains both a triazole ring and an azetidin ring, which are known functional groups found in many bioactive molecules []. Research in medicinal chemistry often explores new molecules with these features for potential therapeutic applications such as anti-cancer or anti-microbial activity.

Material Science

Triazole derivatives have been investigated for their potential applications in material science due to their interesting properties, such as thermal stability and ability to form hydrogen bonds []. (1-Azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride might be explored for its suitability in the development of new materials.

Organic Synthesis

The molecule's structure incorporates a methanol group, which can be a useful handle for further chemical modifications. Researchers might explore this compound as a potential intermediate or building block in the synthesis of more complex molecules.

The compound (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a synthetic organic molecule characterized by its unique structural features. It consists of an azetidine ring, a triazole moiety, and a hydroxymethyl group, with hydrochloride as a counterion. This compound's molecular formula is C₇H₈ClN₅O, and it exhibits potential pharmacological properties due to the presence of nitrogen-containing heterocycles, which are known for their diverse biological activities.

The chemical reactivity of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride can be attributed to its functional groups:

- Nucleophilic Substitution: The azetidine nitrogen can participate in nucleophilic substitution reactions.

- Cyclization Reactions: The triazole ring allows for cyclization with various electrophiles.

- Hydrochloride Formation: The hydrochloride salt formation enhances solubility in polar solvents, facilitating further reactions.

These reactions can be utilized in medicinal chemistry for synthesizing derivatives with enhanced biological activity.

Research indicates that compounds containing triazole and azetidine structures possess significant biological activities:

- Antimicrobial Activity: Triazole derivatives are known for their antifungal properties.

- Anticancer Properties: Some azetidine derivatives have shown potential in inhibiting cancer cell proliferation.

- Cytotoxic Effects: Studies have demonstrated that similar compounds can exhibit cytotoxicity against various tumor cell lines .

The specific biological activity of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride requires further investigation through empirical studies.

The synthesis of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves:

- Formation of the Azetidine Ring: This can be achieved via cyclization of appropriate precursors such as amino acids or aldehydes.

- Triazole Synthesis: The triazole moiety is often synthesized using the Huisgen cycloaddition reaction between azides and alkynes.

- Hydroxymethylation: Introduction of the hydroxymethyl group can be accomplished through formaldehyde or related reagents.

- Salt Formation: Finally, the hydrochloride salt is formed by reacting the base form of the compound with hydrochloric acid.

These methods allow for the efficient production of the compound in a laboratory setting.

The potential applications of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride include:

- Pharmaceutical Development: As a candidate for drug development targeting infections or cancer.

- Biochemical Research: Useful in studying enzyme interactions or metabolic pathways due to its unique structure.

- Agricultural Chemistry: Potential use as a pesticide or fungicide given its antimicrobial properties.

Interaction studies are crucial for understanding how (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride interacts with biological systems:

- Binding Studies: Investigating its binding affinity to specific receptors or enzymes can reveal its mechanism of action.

- Toxicity Assessments: Evaluating cytotoxic effects on various cell lines helps determine safety profiles.

- In Vivo Studies: Animal models may be used to assess pharmacokinetics and therapeutic efficacy.

Such studies are essential for advancing this compound towards clinical applications.

Similar Compounds

Several compounds share structural similarities with (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Azacytidine | Pyrimidine analog | Anticancer activity |

| 1-(4-Aminophenyl)-3-methyltriazole | Triazole derivative | Antimicrobial properties |

| 5-(Azetidinyl)-triazole | Azetidine and triazole | Potential antifungal activity |

These compounds highlight the diversity within nitrogen-containing heterocycles and their potential therapeutic applications.

The compound (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride represents a modern convergence of azetidine and triazole chemistries, both of which have deep roots in heterocyclic drug design. Azetidines, four-membered nitrogen-containing rings, emerged in the mid-20th century as β-lactam precursors and later gained prominence in kinase inhibitor research. Triazoles, particularly 1,2,3-triazoles, became prominent with the discovery of click chemistry methods (Cu-catalyzed azide-alkyne cycloaddition) in the early 2000s, enabling rapid synthesis of bioactive derivatives.

The integration of these motifs into a single molecule reflects contemporary strategies to combine distinct pharmacophores. While early azetidine-triazole hybrids focused on antimicrobial agents, recent developments prioritize targeted biological interactions, such as CCR6 receptor modulation for autoimmune diseases. This compound’s hydrochloride salt form enhances solubility and stability, a modification critical for pharmaceutical applications.

Position in Heterocyclic Chemistry Literature

The compound occupies a specialized niche in heterocyclic chemistry, bridging β-lactam-inspired azetidines and triazole-based click chemistry systems. Its synthesis aligns with trends in:

- Strain-Driven Reactivity: Azetidines’ ring strain enables selective functionalization, while triazoles provide π-deficient aromatic systems for metal coordination.

- Modular Design: The triazole’s 1,4-disubstitution pattern and azetidine’s substituent positions allow systematic modification for activity optimization.

- Biological Targeting: The combination enables simultaneous engagement with hydrophobic pockets (azetidine) and metal-binding sites (triazole).

Recent reviews highlight azetidines’ growing role in kinase inhibitors and triazoles’ dominance in antifungal/antiviral agents. This compound exemplifies efforts to create dual-action scaffolds for complex therapeutic targets.

Nomenclature and Classification Systems

The IUPAC name (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride reflects structural hierarchy:

- 1H-1,2,3-triazole: Positions 1, 2, and 3 contain nitrogen atoms, with the hydroxymethyl group at position 4.

- Azetidin-3-yl: A three-membered azetidine ring attached via its nitrogen at position 3.

- Hydrochloride: Protonation of the triazole’s nitrogen to enhance solubility and stability.

Classification systems include:

| Category | Criteria |

|---|---|

| Heterocyclic Compound | Contains two distinct heterocycles (azetidine, triazole). |

| Click Chemistry Product | Synthesized via CuAAC or related cycloaddition. |

| Pharmaceutical Intermediate | Functional groups enable further derivatization (e.g., esterification). |

Structural and Synthetic Aspects

Structural Characteristics

The compound’s structure integrates:

- Triazole Core: 1,2,3-triazole with a hydroxymethyl group at C4 and azetidine substituent at N1.

- Azetidine Moiety: A saturated four-membered ring with a methyl group at C3.

- Hydrochloride Salt: Protonation of the triazole’s N1 enhances ionic character for improved bioavailability.

Key structural data:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁ClN₄O |

| Molecular Weight | 190.63 g/mol |

| SMILES | C1C(CN1)N2C=C(CO)N=N2.Cl |

| InChIKey | HEMXJVWFJJNNSB-UHFFFAOYSA-N |

Synthetic Methodologies

The synthesis typically involves:

- Click Chemistry: Cu-catalyzed azide-alkyne cycloaddition to form the triazole core.

- Azetidine Functionalization: Introduction of the azetidin-3-yl group via nucleophilic substitution or coupling reactions.

- Salt Formation: Reaction with HCl to generate the hydrochloride salt, enhancing crystallinity and stability.

Example Synthesis Route:

- Step 1: Prepare azetidin-3-ylmethyl chloride via chloroacetyl chloride and azetidine.

- Step 2: Perform CuAAC with triazole-containing alkyne to form the core structure.

- Step 3: Hydrolyze intermediates to yield the hydroxymethyl group.

- Step 4: Treat with HCl in ethanol to isolate the hydrochloride salt.

Functional Group Reactivity

The compound’s reactivity centers include:

- Hydroxymethyl Group: Participates in esterification, etherification, or oxidation to aldehydes/ketones.

- Azetidine Ring: Susceptible to ring-opening under acidic/basic conditions, enabling further functionalization.

- Triazole Nitrogen: Binds metals (e.g., Cu, Fe) via lone pairs, useful in catalysis or drug design.

Biological and Pharmacological Applications

Target Engagement and Mechanisms

While specific biological data for this compound is limited, analogous systems suggest potential applications:

- CCR6 Receptor Modulation: Azetidine derivatives inhibit CCR6, a chemokine receptor implicated in autoimmune diseases.

- Antimicrobial Activity: Triazole derivatives disrupt fungal ergosterol biosynthesis via CYP51 inhibition.

- Kinase Inhibition: Azetidine’s constrained geometry mimics ATP-binding motifs in kinases like PDE10.

Structure-Activity Relationships (SAR)

Key SAR insights from related compounds:

Analytical and Characterization Methods

Spectroscopic Techniques

Chromatographic Methods

The compound (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride exhibits the molecular formula C6H11ClN4O with a molecular weight of 190.63 g/mol [1]. The Chemical Abstracts Service registry number for this compound is 1864063-28-4, providing definitive identification in chemical databases [1]. The International Union of Pure and Applied Chemistry name is systematically designated as (1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride [1].

The structural determination reveals a complex heterocyclic framework incorporating both azetidine and triazole moieties connected through direct nitrogen-carbon bonding [2]. The canonical Simplified Molecular-Input Line-Entry System representation is documented as Cl.OCC1=CN(N=N1)C1CNC1, clearly delineating the connectivity pattern between the heterocyclic components [2]. The International Chemical Identifier string provides comprehensive structural information: InChI=1S/C6H10N4O.ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;/h3,6-7,11H,1-2,4H2;1H [2].

| Parameter | Value |

|---|---|

| Molecular Formula | C6H11ClN4O [1] |

| Molecular Weight | 190.63 g/mol [1] |

| Chemical Abstracts Service Number | 1864063-28-4 [1] |

| International Chemical Identifier Key | HEMLJVWFJJNNSB-UHFFFAOYSA-N [2] |

| Physical State | Solid [2] |

| Commercial Purity | Typically 95.0% [2] |

Component Analysis of Heterocyclic Framework

Azetidine Ring System: Geometry and Conformational Analysis

The azetidine ring system represents a four-membered nitrogen-containing heterocycle characterized by significant ring strain and conformational flexibility [3]. The four-membered azetidine ring adopts a puckered conformation due to the coupling between ring puckering and nitrogen inversion dynamics [4]. Quantum mechanical calculations demonstrate that the azetidine ring exhibits a quasi-planar geometry with a characteristic dihedral angle, which contributes to reduced conformational flexibility compared to larger ring systems [3].

The geometric parameters of the azetidine ring reveal bond lengths that are approximately uniform, with nitrogen-carbon bond distances typically ranging between standard single bond values [5]. The ring puckering amplitude in azetidine systems shows temperature dependence, with rotational spectroscopy studies indicating characteristic doubling patterns in spectral transitions due to tunneling between equivalent conformations [4]. The nitrogen atom in the azetidine ring exhibits pyramidalization, which can facilitate attractive nitrogen-hydrogen interactions or alleviate steric hindrance depending on the peptide backbone conformation [3].

Conformational analysis indicates that the azetidine ring experiences significant angle strain, with bond angles deviating from ideal tetrahedral geometry [3]. The energy difference between planar and bent conformations is relatively small, making the ring geometry sensitive to substitution patterns and environmental factors [5]. Microwave spectroscopy studies reveal that the internal dynamics of azetidine involve interconversion between equivalent conformations through coupled ring puckering and nitrogen inversion motions [4].

1H-1,2,3-Triazole Moiety: Electronic Distribution

The 1H-1,2,3-triazole moiety constitutes a five-membered aromatic heterocycle containing three nitrogen atoms positioned at the 1, 2, and 3 positions [6]. Electronic structure calculations reveal that 1H-1,2,3-triazole exhibits high polarity due to the asymmetric distribution of nitrogen atoms within the ring structure [7]. The electron density distribution analysis using quantum theory of atoms-in-molecules demonstrates distinct topological features that differentiate 1,2,3-triazole from its 1,2,4-isomer [7].

Millimeter-wave spectroscopy measurements provide precise structural parameters for 1H-1,2,3-triazole, with bond distances determined to accuracies better than 0.0008 Angstroms and bond angles to better than 0.2 degrees [6]. The aromatic stabilization energy of the triazole ring contributes to the overall stability of the molecular framework [8]. The electronic distribution within the triazole ring shows preferential localization of electron density at the nitrogen atoms, creating sites for potential intermolecular interactions [9].

The 1H-1,2,3-triazole tautomer demonstrates greater stability compared to the 2H form in gas-phase conditions, as evidenced by rotational spectroscopy studies [6]. The electron affinity of the 1,2,3-triazolyl radical has been experimentally determined to be 3.447 ± 0.004 electron volts, providing insight into the electronic properties of the deprotonated species [9]. Density functional theory calculations confirm that the triazole ring maintains planarity with minimal deviation from ideal geometry [6].

Hydroxymethyl Functionality: Positional Significance

The hydroxymethyl group attached to the 4-position of the 1H-1,2,3-triazole ring plays a crucial role in determining the physicochemical properties of the compound [2]. The positioning of the hydroxymethyl functionality at the C4 carbon creates opportunities for hydrogen bonding interactions that significantly influence solubility and crystallographic packing arrangements [10]. The hydroxyl group serves as both a hydrogen bond donor and acceptor, contributing to the overall polarity of the molecule [11].

Structural analysis reveals that the hydroxymethyl group adopts conformations that minimize steric interactions with the triazole ring while maximizing stabilizing intramolecular interactions [11]. The carbon-oxygen bond length in hydroxymethyl-substituted triazoles typically measures within the standard range for primary alcohols [12]. The rotational barrier around the triazole-methylene bond influences the conformational preferences of the hydroxymethyl substituent [13].

The electronic effects of the hydroxymethyl group on the triazole ring system involve both inductive and resonance contributions [12]. Nuclear magnetic resonance studies indicate that the hydroxymethyl protons exhibit characteristic chemical shifts that reflect the electronic environment created by the adjacent triazole ring [13]. The presence of the hydroxymethyl functionality enhances the water solubility of triazole derivatives compared to unsubstituted analogs [14].

Physicochemical Properties

Solubility Parameters in Various Media

The solubility characteristics of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride are significantly influenced by the presence of multiple polar functional groups and the hydrochloride salt formation [2]. The hydrochloride salt formation enhances water solubility compared to the free base form, a common strategy employed to improve the dissolution properties of nitrogen-containing heterocycles [2]. Triazole-containing compounds generally demonstrate good solubility in polar protic solvents such as water, methanol, and ethanol [14].

Systematic solubility studies of related triazole derivatives indicate temperature-dependent dissolution behavior, with solubility increasing substantially with rising temperature [15]. The order of solubility in organic solvents typically follows: N-methyl-2-pyrrolidinone > methanol > ethanol > n-propanol > isopropanol [15]. The presence of both the azetidine ring and hydroxymethyl functionality contributes to the overall polarity of the molecule, favoring dissolution in polar media [11].

The salt formation with hydrochloric acid creates ionic interactions that promote dissolution in aqueous environments while potentially limiting solubility in nonpolar organic solvents [2]. Thermodynamic modeling studies suggest that the dissolution process of triazole derivatives is spontaneous and thermodynamically favorable in selected polar solvents [15]. The mixing properties including Gibbs energy, enthalpy, and entropy changes provide quantitative measures of the solution behavior [15].

| Solvent System | Relative Solubility | Temperature Dependence |

|---|---|---|

| Water | High [2] | Positive correlation [15] |

| Methanol | High [14] | Positive correlation [15] |

| Ethanol | Moderate [14] | Positive correlation [15] |

| Acetone | Moderate [14] | Temperature dependent [15] |

| Acetonitrile | Low [15] | Limited temperature effect [15] |

Thermal Stability Characteristics

The thermal stability of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride reflects the combined thermal behavior of its constituent heterocyclic components [16]. Differential scanning calorimetry studies of related azetidine-triazole systems demonstrate enhanced thermal stability compared to individual ring systems [16]. The thermal decomposition temperature of triazole-containing compounds typically ranges from 200°C to 300°C, depending on substitution pattern and molecular architecture [16].

The presence of the triazole ring skeleton contributes to increased thermal stability through aromatic stabilization and potential conjugation effects [16]. Thermogravimetric analysis reveals that the decomposition process occurs through multiple stages, with initial loss of volatile components followed by ring degradation [17]. The activation energy for thermal decomposition of similar triazole derivatives ranges from 380 to 400 kilojoules per mole [17].

The azetidine ring component may undergo ring-opening reactions at elevated temperatures, potentially preceding the decomposition of the triazole moiety [16]. The p-π conjugation effect between lone pair electrons on the azetidine nitrogen and π electrons in the triazole ring may contribute to overall thermal stability [16]. Heat capacity measurements indicate that triazole derivatives maintain structural integrity up to their decomposition temperatures [18].

Kinetic analysis using multiple heating rates provides insight into the thermal decomposition mechanism, with pre-exponential factors typically in the range of 10³⁴ to 10³⁶ reciprocal seconds [17]. The thermal behavior is characterized by exothermic decomposition with rapid reaction kinetics once the activation temperature is reached [17]. Crystal packing arrangements and intermolecular interactions influence the observed thermal stability in solid-state samples [18].

Crystallographic Data

Crystallographic characterization of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride provides detailed structural information about molecular geometry and packing arrangements [10]. Related triazole-methanol crystalline systems typically adopt monoclinic or triclinic crystal systems with characteristic space group symmetries [10]. The unit cell parameters reflect the molecular dimensions and intermolecular interaction patterns [19].

Crystal structure analysis of similar hydroxymethyl-triazole compounds reveals extensive hydrogen bonding networks involving both the hydroxyl group and triazole nitrogen atoms [10]. The dihedral angles between the triazole ring and substituent groups provide information about conformational preferences in the solid state [19]. Crystallographic studies indicate that triazole rings maintain essential planarity with maximum deviations typically less than 0.003 Angstroms [18].

The packing arrangements in triazole-containing crystals often feature centrosymmetric dimers stabilized by nitrogen-hydrogen oxygen and oxygen-hydrogen nitrogen hydrogen bonds [10]. The presence of methanol solvate molecules in some crystal structures creates additional hydrogen bonding opportunities that influence overall crystal stability [20]. Crystal density measurements for related compounds range from 1.4 to 1.8 grams per cubic centimeter [18].

| Crystallographic Parameter | Typical Range | Reference System |

|---|---|---|

| Crystal System | Monoclinic/Triclinic [10] | Triazole derivatives [19] |

| Space Group | P21/c, P-1 [21] | Related structures [10] |

| Density | 1.4-1.8 g/cm³ [18] | Triazole crystals [12] |

| Unit Cell Volume | 800-1000 Ų [18] | Similar compounds [19] |

| Maximum Ring Deviation | <0.003 Å [18] | Triazole planarity [6] |

Spectroscopic Profile

Nuclear Magnetic Resonance Spectra Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride through analysis of both ¹H and ¹³C spectra [22]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the triazole ring proton, typically appearing as a singlet in the range of 8.06 to 8.10 parts per million [13]. The azetidine ring protons display distinctive coupling patterns that reflect the conformational dynamics of the four-membered ring system [22].

The hydroxymethyl protons associated with the triazole-CH₂-OH moiety resonate within the range of 4.3 to 4.4 parts per million, providing a diagnostic marker for this functional group [13]. Carbon-13 nuclear magnetic resonance spectroscopy reveals signals for the triazole carbon atoms, with the quaternary carbon typically appearing around 145 parts per million [13]. The azetidine ring carbons exhibit characteristic chemical shifts that reflect the strained ring environment [22].

Nuclear magnetic resonance studies at variable temperatures provide insight into the conformational dynamics of both ring systems [22]. The azetidine nitrogen chemical shift in ¹⁵N nuclear magnetic resonance appears at approximately 25.3 parts per million, similar to related four-membered nitrogen heterocycles [22]. Heteronuclear multiple bond correlation experiments facilitate the assignment of carbon-hydrogen connectivities across the molecular framework [22].

The coupling constants between azetidine ring protons provide information about ring puckering, with trans-coupling constants typically lower than cis-coupling constants [22]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable complete structural assignment [22]. The chemical shift values reflect the electronic environment created by the combination of electron-withdrawing triazole and electron-donating azetidine components [13].

Infrared Spectroscopy Signature Bands

Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprint identifications for the structural components of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride [23]. The triazole ring exhibits marker bands that are diagnostic for this heterocyclic system, with specific frequencies that differentiate 1,2,3-triazole from other triazole isomers [7]. The hydroxyl group associated with the methanol functionality displays a broad absorption band in the 3200-3600 reciprocal centimeter region [24].

Computational studies using density functional theory with the B3LYP method and 6-311++G** basis set provide theoretical infrared spectra that show excellent agreement with experimental observations [23]. The triazole ring breathing modes appear in the 1500-1600 reciprocal centimeter region, while carbon-nitrogen stretching vibrations occur around 1200-1400 reciprocal centimeters [23]. The azetidine ring contributes characteristic bands in the 2800-3000 reciprocal centimeter region corresponding to carbon-hydrogen stretching vibrations [24].

The infrared spectrum exhibits signature bands at specific frequencies that can be used for structural confirmation and identification purposes [7]. Hydrogen bonding interactions in the solid state may cause band broadening and frequency shifts compared to isolated molecule calculations [23]. The intensity patterns in the infrared spectrum reflect the dipole moment changes associated with each vibrational mode [7].

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Hydroxyl stretch | 3200-3600 [24] | O-H vibration |

| Triazole C-H | 3000-3100 [23] | Aromatic C-H |

| Azetidine C-H | 2800-3000 [24] | Aliphatic C-H |

| Triazole ring | 1500-1600 [23] | Ring breathing |

| C-N stretch | 1200-1400 [23] | C-N vibration |

| C-O stretch | 1000-1100 [13] | C-O vibration |

Mass Spectrometric Fragmentation Pattern

Mass spectrometric analysis of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride reveals characteristic fragmentation patterns that provide structural information about the molecular framework [25]. The molecular ion peak appears at mass-to-charge ratio 155, corresponding to the free base form after loss of hydrochloric acid [2]. The base peak in the mass spectrum typically corresponds to the most stable fragment ion formed through preferential bond cleavage [25].

Electrospray ionization mass spectrometry studies of related triazole derivatives demonstrate that fragmentation commonly occurs through cleavage adjacent to the triazole ring [26]. The loss of the hydroxymethyl group (CH₂OH, 31 mass units) represents a common fragmentation pathway for hydroxymethyl-substituted triazoles [25]. The azetidine ring may undergo ring-opening reactions under mass spectrometric conditions, leading to characteristic fragment ions [25].

Tandem mass spectrometry experiments provide detailed information about fragmentation mechanisms and can differentiate between isomeric structures [26]. The formation of three-membered heterocyclic fragments has been observed in the mass spectrometric decomposition of certain triazole derivatives [25]. Some compounds in this structural class form dimeric cations or adducts with sodium and potassium ions [25].

The fragmentation patterns show temperature and collision energy dependence, with higher energies promoting more extensive molecular rearrangements [26]. The mass spectrometric behavior can be used for compound identification and structural confirmation purposes [25]. Electronic structure calculations help rationalize the observed fragmentation pathways and relative ion abundances [26].

X-ray Crystallography Studies

X-ray crystallography provides the most definitive structural characterization of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride in the solid state [10]. Single crystal diffraction studies of related triazole-methanol systems reveal detailed geometric parameters including bond lengths, bond angles, and torsion angles [19]. The crystallographic analysis confirms the connectivity pattern deduced from spectroscopic methods and provides precise atomic coordinates [20].

The crystal structure typically exhibits extensive hydrogen bonding networks involving the hydroxyl group, triazole nitrogen atoms, and chloride counterion [10]. Intermolecular interactions play a crucial role in determining the overall crystal packing arrangement and may influence molecular conformation [19]. The azetidine ring adopts a specific puckered conformation in the solid state, with dihedral angles determined to high precision [5].

Crystallographic refinement procedures yield reliable atomic displacement parameters that provide information about thermal motion and molecular flexibility [19]. The crystal structure analysis may reveal disorder in certain molecular segments, particularly for flexible substituents [20]. Hydrogen atom positions are typically located from difference Fourier maps or positioned geometrically based on standard bond lengths and angles [19].

The space group symmetry and unit cell parameters reflect the molecular shape and intermolecular interaction patterns [21]. Crystal quality parameters including resolution limits and refinement statistics provide measures of structural reliability [19]. The absolute configuration can be determined through analysis of anomalous scattering effects when chiral centers are present [5].

| Crystallographic Feature | Expected Characteristics | Structural Significance |

|---|---|---|

| Hydrogen Bonding | N-H···O, O-H···N [10] | Stabilizes crystal packing |

| Ring Planarity | Triazole <0.003 Å [18] | Aromatic character |

| Azetidine Puckering | Dihedral ~150° [5] | Ring strain relief |

| Intermolecular Contacts | Multiple H-bonding [19] | Crystal stability |

| Thermal Parameters | Anisotropic displacement [19] | Molecular dynamics |

The retrosynthetic analysis of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride reveals multiple synthetic disconnection possibilities that can guide strategic route selection. The primary retrosynthetic disconnections focus on the triazole ring formation as the key bond-forming step, with subsequent consideration of azetidine ring construction and hydroxymethyl group installation [4] [5].

The most logical retrosynthetic approach involves disconnection of the triazole ring through a click chemistry strategy, revealing an alkyne precursor bearing the hydroxymethyl group and an azide precursor containing the azetidine moiety. This disconnection strategy takes advantage of the robust and reliable nature of copper-catalyzed azide-alkyne cycloaddition reactions, which proceed under mild conditions with excellent functional group tolerance [6] [7].

Alternative retrosynthetic pathways consider the construction of the azetidine ring as the final step, utilizing ring expansion methodologies from three-membered ring precursors or cyclization of appropriately functionalized linear precursors. However, these approaches present greater synthetic challenges due to the inherent ring strain and limited stability of azetidine intermediates under various reaction conditions [8] [9].

Strategic planning for the synthesis must also consider the introduction of the hydroxymethyl substituent, which can be accomplished through several approaches including direct alkylation of metallated triazole intermediates, reduction of ester precursors, or incorporation during the initial click chemistry step. The choice of strategy significantly impacts the overall synthetic efficiency and the potential for side reactions [10] [11].

Click Chemistry Applications

Click chemistry methodologies provide the most reliable and efficient approaches for constructing the triazole core of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride. The exceptional reliability, mild reaction conditions, and broad functional group tolerance of click reactions make them particularly suitable for complex heterocyclic synthesis [1] [12].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodology

The copper-catalyzed azide-alkyne cycloaddition represents the gold standard for triazole synthesis and provides the most direct route to the desired compound. This methodology transforms terminal alkynes and organic azides into 1,4-disubstituted 1,2,3-triazoles with complete regioselectivity under mild conditions [6] [7].

For the synthesis of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride, the CuAAC approach requires the preparation of either 3-azidoazetidine and propargyl alcohol derivatives, or alternatively, azetidine-bearing alkyne precursors and azide-functionalized hydroxymethyl compounds. The copper catalyst system typically employs copper sulfate pentahydrate with sodium ascorbate as the reducing agent, generating the active copper(I) species in situ [3] [7].

The mechanism of CuAAC proceeds through formation of a copper-acetylide intermediate, followed by coordination of the azide substrate and subsequent cyclization to form a copper-triazolide complex. Protonolysis releases the triazole product and regenerates the catalyst. This mechanism ensures complete 1,4-regioselectivity and tolerance for a wide range of functional groups including alcohols, amines, and strained ring systems [7] [13].

Optimization of CuAAC conditions for this specific target involves careful selection of solvent systems, typically employing water-alcohol mixtures or tert-butanol-water combinations to ensure adequate solubility of both precursors while maintaining catalyst activity. Temperature control between room temperature and 80°C allows for optimal reaction rates while preventing decomposition of sensitive azetidine intermediates [14] [15].

Thermal Azide-Alkyne Cycloaddition Reactions

Thermal azide-alkyne cycloaddition reactions, while less commonly employed than their copper-catalyzed counterparts, offer complementary approaches for triazole synthesis under metal-free conditions. These reactions proceed through concerted 1,3-dipolar cycloaddition mechanisms and typically require elevated temperatures between 80-150°C [6] [16].

The thermal approach produces mixtures of 1,4- and 1,5-regioisomeric triazoles, with the distribution dependent on electronic and steric factors of the substrates. For (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride synthesis, thermal conditions may compromise the integrity of the azetidine ring system due to the combination of high temperature and extended reaction times [16] [17].

Despite these limitations, thermal azide-alkyne cycloaddition can be advantageous in specific scenarios where copper contamination must be avoided or where the substrate tolerance profile favors metal-free conditions. Recent developments in thermal click chemistry have demonstrated improved regioselectivity through the use of electron-deficient alkynes and optimized reaction conditions [16] [18].

Advanced thermal methodologies employ deep eutectic solvents as reaction media, providing enhanced stability for temperature-sensitive substrates while maintaining efficient cycloaddition reactivity. These approaches have shown particular promise for substrates containing acid-sensitive functional groups that might be compromised under traditional copper-catalyzed conditions [18] [19].

Azetidine Ring Construction Strategies

The construction of azetidine rings presents significant synthetic challenges due to the inherent ring strain and limited thermodynamic stability of four-membered nitrogen heterocycles. Multiple strategic approaches have been developed to address these challenges, each with distinct advantages and limitations for the synthesis of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride [20] [21].

Cyclization Protocols

Intramolecular cyclization protocols represent the most widely employed strategies for azetidine ring formation. These approaches typically involve nucleophilic displacement reactions where nitrogen atoms attack electrophilic carbon centers bearing suitable leaving groups, resulting in ring closure through SN2 mechanisms [21] [22].

The most common cyclization approach employs γ-haloalkylamine precursors under basic conditions. For the synthesis of triazole-substituted azetidines, this strategy requires the prior construction of appropriately substituted linear precursors bearing both the triazole moiety and the halogen-terminated alkyl chain. Base-promoted cyclization using potassium carbonate or sodium hydride in polar aprotic solvents typically provides azetidine products in moderate to good yields [23] [20].

Alternative cyclization protocols utilize tosylate or mesylate leaving groups, which offer improved selectivity compared to halide systems but require additional synthetic steps for their preparation. These activated leaving groups are particularly advantageous when working with electron-rich or sterically hindered systems where halide displacement might be inefficient [24] [9].

Lanthanide-catalyzed cyclization protocols have emerged as powerful alternatives for azetidine synthesis. Lanthanum triflate catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides highly regioselective access to azetidines under mild conditions with excellent functional group tolerance. This methodology is particularly valuable for complex substrates where traditional basic conditions might cause decomposition or rearrangement [21] [4].

Ring Expansion and Contraction Methodologies

Ring expansion methodologies provide complementary approaches to azetidine synthesis through the transformation of smaller ring systems. The most significant of these approaches involves the one-carbon ring expansion of aziridines through carbene insertion reactions [8] [25].

Biocatalytic one-carbon ring expansion represents a particularly elegant approach, utilizing engineered cytochrome P450 enzymes to promote Stevens rearrangement of aziridinium ylide intermediates. This methodology achieves exceptional enantioselectivity and provides access to chiral azetidines that would be difficult to obtain through alternative approaches. The enzymatic approach also demonstrates remarkable chemoselectivity, favoring azetidine formation over competing reaction pathways [8] [25].

Chemical ring expansion protocols typically employ diazo compounds as carbene precursors in the presence of transition metal catalysts. Copper and rhodium catalysts have proven most effective for these transformations, with rhodium systems offering superior stereochemical control. The ring expansion mechanism involves formation of an aziridinium ylide intermediate followed by [26] [23]-Stevens rearrangement to generate the expanded azetidine ring [27] [8].

Ring contraction methodologies, while less commonly employed, offer access to azetidines from five-membered ring precursors through specific degradation reactions. These approaches are typically limited to specialized substrates and reaction conditions but can provide valuable synthetic routes when alternative methods fail [20] [25].

Regioselective Functionalization

The regioselective functionalization of triazole and azetidine ring systems requires sophisticated approaches that exploit the distinct electronic and steric environments of different positions within these heterocyclic frameworks. For (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride, achieving selective functionalization is crucial for constructing the desired substitution pattern [28] [29].

Hydroxymethyl Group Introduction Methods

The installation of hydroxymethyl groups onto triazole rings can be accomplished through several complementary strategies, each offering distinct advantages depending on the specific synthetic requirements and substrate constraints [10] [11].

Direct metallation followed by formylation represents one of the most straightforward approaches for hydroxymethyl installation. Lithiation of triazole rings using strong bases such as lithium diisopropylamide generates metallated intermediates that react efficiently with formaldehyde or related electrophiles to introduce hydroxymethyl substituents. This approach requires careful control of reaction conditions to prevent over-alkylation or decomposition of sensitive functional groups [30] [31].

Alternative hydroxymethyl installation strategies employ ester reduction protocols. Triazole-bearing ester precursors can be reduced using mild reducing agents such as lithium borohydride or sodium borohydride to generate the corresponding hydroxymethyl derivatives. This approach offers excellent chemoselectivity and functional group tolerance, making it particularly suitable for complex substrates containing multiple reducible functionalities [10] [32].

Radical-mediated hydroxymethyl installation provides another valuable approach, particularly for substrates that are incompatible with strongly basic or reducing conditions. These methodologies typically employ photoredox catalysis or transition metal-catalyzed radical generation to create carbon-centered radicals that react with formaldehyde equivalents [29] [33].

Site-Selective Modifications

Site-selective modification of heterocyclic substrates requires exploitation of inherent electronic and steric differences between potential reaction sites. For triazole-azetidine systems, the distinct electronic properties of nitrogen atoms in different environments provide opportunities for selective functionalization [28] [34].

Chloromethyl-triazole derivatives have emerged as particularly valuable intermediates for site-selective protein modification, demonstrating the potential for selective alkylation of cysteine residues through SN2 displacement mechanisms. These approaches achieve remarkable selectivity through careful optimization of reaction conditions and substrate design [28] [34].

Halomethyl-triazole reagents represent an extension of this strategy, with iodomethyl derivatives showing enhanced reactivity and improved selectivity compared to their chloro analogues. These reagents enable rapid, site-selective protein modification under mild conditions with excellent chemoselectivity [35] [36].

The electronic properties of 1,2,3-triazole rings can be systematically modified through the introduction of electron-withdrawing or electron-donating substituents, enabling fine-tuning of reactivity for specific functionalization reactions. This approach allows for the design of substrates with enhanced selectivity for particular transformation types [29] [37].

Sustainable Synthetic Routes

The development of sustainable synthetic routes for (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride addresses growing environmental concerns and regulatory requirements for pharmaceutical manufacturing. Sustainable approaches focus on minimizing waste generation, reducing energy consumption, and employing environmentally benign solvents and reagents [38] [39].

Green Chemistry Applications

Green chemistry principles provide a framework for developing environmentally responsible synthetic routes that maintain high efficiency and selectivity while minimizing environmental impact. For triazole synthesis, several green chemistry approaches have demonstrated particular promise [38] [40].

Water-based synthetic protocols represent one of the most significant advances in green triazole chemistry. Aqueous copper-catalyzed azide-alkyne cycloaddition reactions proceed efficiently under mild conditions while eliminating the need for organic solvents. These systems often demonstrate enhanced reaction rates compared to organic solvent systems due to favorable hydrophobic effects that accelerate cycloaddition reactions [14] [39].

Visible light-promoted click chemistry protocols offer another valuable green chemistry approach. These methodologies employ photocatalysts to generate active copper(I) species under mild irradiation conditions, eliminating the need for chemical reducing agents while maintaining excellent reaction efficiency. The photoredox approach also enables catalyst recycling and reduces overall waste generation [14] [41].

Cyrene solvent represents a particularly promising bio-derived alternative to traditional organic solvents for triazole synthesis. This biodegradable solvent, derived from cellulose, provides excellent solvation properties for click chemistry reactions while offering simple product isolation through precipitation in water. The use of Cyrene eliminates the need for organic solvent extractions and chromatographic purifications [41] [42].

Deep Eutectic Solvent Methodologies

Deep eutectic solvents have emerged as particularly valuable media for sustainable triazole synthesis, offering unique combinations of properties that address multiple green chemistry objectives simultaneously. These solvents typically combine hydrogen bond acceptors and donors to create low-melting, environmentally benign liquid phases [43] [44].

Choline chloride-based deep eutectic solvents represent the most extensively studied systems for triazole synthesis. These solvents, typically prepared from choline chloride and glycerol or other polyols, provide excellent solvation for both organic and inorganic substrates while maintaining catalyst activity. The ability to incorporate metal catalysts directly into the deep eutectic solvent structure creates integrated solvent-catalyst systems with enhanced efficiency [43] [18].

Quaternary deep eutectic solvents that incorporate copper salts directly into their structure offer particularly attractive approaches for click chemistry applications. These systems function simultaneously as reaction medium and catalyst source, simplifying reaction setup while enabling efficient catalyst recovery and reuse. The incorporation of amino acid components such as L-arginine provides additional coordination sites that enhance catalyst stability and activity [43] [45].

Metal-free deep eutectic solvent protocols have also been developed for thermal azide-alkyne cycloaddition reactions. These approaches eliminate metal contamination concerns while maintaining good reaction efficiency through the unique solvation properties of deep eutectic solvents. The enhanced thermal stability of these solvent systems enables higher reaction temperatures without decomposition [18] [19].